Edrophonium bromide
Overview
Description
Edrophonium bromide is a rapid-onset, short-acting cholinesterase inhibitor. It is primarily used in the diagnosis of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness. Additionally, it is employed in reversing the effects of non-depolarizing neuromuscular blocking agents after surgical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Edrophonium bromide is synthesized by reacting 3-dimethylaminophenol with ethyl bromide. This reaction forms ethyl(3-hydroxyphenyl)dimethylammonium bromide. The bromine atom in this compound is then replaced with a chlorine atom by reacting it with silver chloride, resulting in the formation of edrophonium .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Edrophonium bromide primarily undergoes substitution reactions. The compound can react with various reagents to form different products. For instance, the bromide ion can be replaced with other halides or functional groups under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include silver chloride for halide exchange reactions.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure to ensure the desired substitution.
Major Products: The major products formed from these reactions depend on the reagents used. For example, reacting this compound with silver chloride results in the formation of edrophonium chloride .
Scientific Research Applications
Chemistry: Edrophonium bromide is used as a reagent in various chemical reactions, particularly in the synthesis of other compounds. Its ability to undergo substitution reactions makes it valuable in organic synthesis .
Biology and Medicine: In medicine, this compound is used to diagnose myasthenia gravis through the Tensilon test. It is also employed to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery .
Industry: In the pharmaceutical industry, this compound is used in the formulation of diagnostic agents and as an active ingredient in certain medications .
Mechanism of Action
Edrophonium bromide exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its concentration at the neuromuscular junction. The increased acetylcholine levels enhance neuromuscular transmission, improving muscle strength in patients with myasthenia gravis .
Comparison with Similar Compounds
Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis and for reversing neuromuscular blockade.
Pyridostigmine: Similar to neostigmine, it is used for the same purposes but has a longer duration of action.
Uniqueness of Edrophonium Bromide: this compound is unique due to its rapid onset and short duration of action. This makes it particularly useful for diagnostic purposes, such as the Tensilon test, where quick results are essential .
Properties
IUPAC Name |
ethyl-(3-hydroxyphenyl)-dimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.BrH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEPIUXAUPYIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302-83-0 | |
Record name | Benzenaminium, N-ethyl-3-hydroxy-N,N-dimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edrophonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EDROPHONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX008093VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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